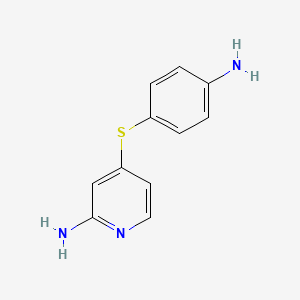

4-(4-Aminophenylthio)pyridin-2-amine

Description

4-(4-Aminophenylthio)pyridin-2-amine (CAS: 1020087-60-8) is a pyridine derivative featuring a 2-aminopyridine core substituted at the 4-position with a 4-aminophenylthio group (–S–C₆H₄–NH₂). Its molecular formula is C₁₁H₁₁N₃S, with a molar mass of 217.29 g/mol, and it is typically synthesized with ≥95% purity . The sulfur bridge and dual amine groups enhance its ability to participate in hydrogen bonding and π-π interactions, which may influence its solubility, stability, and biological activity.

Properties

IUPAC Name |

4-(4-aminophenyl)sulfanylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c12-8-1-3-9(4-2-8)15-10-5-6-14-11(13)7-10/h1-7H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJKNVWNXDTUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenylthio)pyridin-2-amine typically involves the reaction of 4-aminothiophenol with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Aminophenylthio)pyridin-2-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenylthio)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Aminophenylthio)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenylthio)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(4-Aminophenylthio)pyridin-2-amine is highlighted through comparisons with analogous pyridine and pyrimidine derivatives. Below is a detailed analysis:

Structural Analogues

2.1.1 Pyridine-Based Analogues

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenylthio group in the target compound provides electron-donating properties via –NH₂, contrasting with electron-withdrawing groups (e.g., –CF₃ in ) that alter redox behavior .

- Sulfur vs. Oxygen Bridges: Replacing the sulfur in 4-(4-Aminophenylthio)pyridin-2-amine with oxygen (e.g., in morpholine-linked analogues) reduces polarizability and hydrogen-bonding capacity .

2.1.2 Pyrimidine-Based Analogues

Key Observations :

- Pyridine vs. Pyrimidine Cores : Pyrimidines (6-membered ring with two N atoms) exhibit greater planarity and electronic diversity compared to pyridines, affecting binding affinity in drug-target interactions .

Physicochemical Properties

- Melting Points : Pyridine derivatives with halogen substituents (e.g., –Cl, –F) show higher melting points (268–287°C) due to increased intermolecular forces, whereas alkyl-substituted analogues melt at lower temperatures .

- Solubility: The 4-aminophenylthio group in the target compound enhances water solubility compared to nonpolar alkyl chains (e.g., 4-(1-butylpentyl)pyridin-2-amine) .

Biological Activity

4-(4-Aminophenylthio)pyridin-2-amine, also known by its CAS number 1020087-60-8, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(4-Aminophenylthio)pyridin-2-amine features a pyridine ring substituted with an amino group and a phenylthio group. This specific arrangement is crucial for its biological activity and interaction with various molecular targets.

The biological activity of 4-(4-Aminophenylthio)pyridin-2-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may contribute to its antimicrobial and anticancer properties. For example, it may disrupt the function of enzymes critical for cellular metabolism in pathogens or cancer cells.

- Receptor Interaction : It has been suggested that the compound can interact with specific receptors involved in signaling pathways, potentially modulating cellular responses.

Antimicrobial Activity

Research indicates that 4-(4-Aminophenylthio)pyridin-2-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, 4-(4-Aminophenylthio)pyridin-2-amine has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| HeLa | 3.8 |

The mechanism behind this activity may involve the activation of apoptotic pathways or inhibition of cell proliferation.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 4-(4-Aminophenylthio)pyridin-2-amine against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited growth at concentrations lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Study on Anticancer Properties

Another significant study published in Cancer Letters focused on the anticancer effects of the compound. The researchers found that treatment with 4-(4-Aminophenylthio)pyridin-2-amine led to a marked decrease in cell viability in various cancer cell lines. The study concluded that further investigations into its mechanism could lead to new cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.